
Jnk-IN-8
Overview
Description
JNK-IN-8 is an irreversible, covalent inhibitor of the c-Jun N-terminal kinase (JNK) family (JNK1/2/3). It selectively modifies a conserved cysteine residue (Cys116 in JNK2) within the ATP-binding pocket, leading to sustained kinase inactivation . Its molecular structure includes an N,N-dimethyl butenoic acetamide warhead that covalently binds to Cys154, ensuring high specificity for JNK isoforms .
Preparation Methods
Structural Characteristics and Key Functional Groups
JNK-IN-8 (C<sub>29</sub>H<sub>29</sub>N<sub>7</sub>O<sub>2</sub>) features a 1,4-dianiline backbone fused with a 1,3-aminobenzoic acid substructure, distinguishing it from imatinib-derived analogues . The molecule incorporates an N,N-dimethyl butenamide warhead designed for covalent interaction with JNK isoforms (Figure 1). Key structural elements include:
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Pyridine and pyrimidine rings for ATP-binding site engagement.
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Acrylamide moiety (CH<sub>2</sub>=CH–C(=O)–N) enabling Michael addition to cysteine thiols.
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Hydrophobic substituents (e.g., methyl groups) enhancing selectivity over kinases lacking the target cysteine .
The SMILES notation (CN(C)CC=CC(=O)Nc1cccc(c1)C(=O)Nc1ccc(Nc2nccc(n2)-c2cccnc2)c(C)c1) confirms regiospecific placement of functional groups critical for JNK inhibition .
Inferred Synthetic Routes Based on Structural Features
Although explicit synthetic protocols are undisclosed, retrosynthetic analysis suggests the following steps:
Core Assembly via Amide Coupling
The central 1,3-aminobenzoic acid and 1,4-dianiline motifs likely originate from sequential Ullmann coupling or Buchwald–Hartwig amination reactions. For example:
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Nucleophilic aromatic substitution between 3-aminobenzoic acid and 4-fluoroaniline derivatives.
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Peptide coupling using HATU or EDCl to link the benzoic acid to the aniline backbone .
Final Functionalization
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Dimethylation of the terminal amine using methyl iodide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>).
Physicochemical and Solubility Profiling
This compound exhibits limited aqueous solubility (≤1 mg/mL in H<sub>2</sub>O or ethanol) but dissolves readily in DMSO (55 mg/mL) . Formulation strategies include:
Property | Value |
---|---|
Molecular Weight | 507.59 g/mol |
LogP | 3.8 (Predicted) |
Melting Point | >200°C (Decomposes) |
Stability | -20°C (3 years in powder) |
Biochemical Validation of Synthetic Batches
Post-synthesis quality control involves:
Kinase Inhibition Assays
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IC<sub>50</sub> Determination : Pre-treatment of A375 melanoma cells with 1 μM this compound, followed by lysis and kinase activity measurement via phospho-c-Jun Western blot .
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Selectivity Profiling : KinomeScan analysis against 468 kinases confirms >10-fold selectivity over MNK2 and Fms .
Covalent Binding Verification
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Mutant Rescue Experiments : Overexpression of C116S JNK1/2 in HEK293 cells restores c-Jun phosphorylation, confirming cysteine-dependent inhibition .
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Mobility Shift Assays : Covalent modification by this compound alters JNK electrophoretic mobility on SDS-PAGE .
Comparative Analysis with Structural Analogues
Modifications to this compound’s scaffold (e.g., YL5084) reveal SAR insights:
Compound | JNK1 IC<sub>50</sub> (nM) | JNK2 IC<sub>50</sub> (nM) | Selectivity (JNK1/JNK2) |
---|---|---|---|
This compound | 4.7 | 18.7 | 0.25 |
YL5189 | 18 | 1 | 18 |
YL5130 | 67 | 4 | 17 |
Substituting the pyridine ring with bulkier groups (e.g., 3-aminopiperidine in YL5189) enhances JNK2 selectivity by 72-fold .
Challenges in Scalable Synthesis
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Stereochemical Control : Ensuring trans-configuration of the acrylamide warhead to prevent off-target reactivity.
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Purification Complexity : Separating regioisomers arising during Ullmann coupling requires HPLC with chiral columns .
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Stability Issues : The acrylamide moiety is prone to hydrolysis, necessitating anhydrous conditions during storage .
Chemical Reactions Analysis
Types of Reactions: JNK-IN-8 primarily undergoes covalent bonding reactions with its target kinases. It forms a covalent bond with the conserved cysteine residue in the activation loop of JNK1, JNK2, and JNK3, leading to irreversible inhibition .
Common Reagents and Conditions:
Reagents: The synthesis of this compound involves reagents such as organic solvents, catalysts, and protective groups.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield
Major Products: The major product of the reaction is the covalently bonded this compound-kinase complex, which results in the inhibition of JNK signaling pathways .
Scientific Research Applications
Triple-Negative Breast Cancer (TNBC)
JNK-IN-8 has shown promise in enhancing the efficacy of existing chemotherapeutic agents. A study demonstrated that this compound synergizes with lapatinib, a HER2 inhibitor, to promote apoptosis in TNBC cell lines. The combination treatment significantly reduced cell viability and prolonged tumor growth time in xenograft models compared to monotherapy with either agent alone .
Key Findings:
- Cell Lines Used: MDA-MB-231 (TNBC)
- Mechanism: Inhibition of c-Jun phosphorylation and activation of apoptosis pathways.
- Outcome: Enhanced therapeutic efficacy when combined with lapatinib.
Pancreatic Ductal Adenocarcinoma (PDAC)
In PDAC models, this compound has been shown to enhance the effectiveness of FOLFOX chemotherapy. The compound not only inhibited JUN phosphorylation but also synergized with FOLFOX to improve tumor response by inducing DNA damage and disrupting cell cycle regulation .
Key Findings:
- Cell Lines Used: Patient-derived PDAC cells.
- Mechanism: Inhibition of JUN-mediated resistance pathways.
- Outcome: Improved sensitivity to FOLFOX treatment.
Head and Neck Squamous Cell Carcinoma (HNSCC)
Research indicates that this compound may play a role in overcoming chemoresistance in HNSCC. By inhibiting JNK signaling, this compound can potentially enhance the efficacy of other therapeutic agents in resistant HNSCC cell lines .
Key Findings:
- Mechanism: Disruption of survival signaling pathways.
- Outcome: Increased sensitivity to chemotherapeutics.
Acute Lung Injury (ALI)
This compound has been investigated for its protective effects against lipopolysaccharide-induced acute lung injury. The compound alleviated inflammation and oxidative stress through the suppression of the JNK/NF-kB signaling pathway, indicating its potential as a therapeutic agent for ALI .
Key Findings:
- Model Used: Mouse model of ALI.
- Mechanism: Inhibition of inflammatory cytokine production.
- Outcome: Reduced lung injury and inflammation.
Neuroinflammation
In models of ischemic brain injury, this compound demonstrated significant neuroprotective effects by reducing neuroinflammation and improving neurological function. This was achieved through inhibition of the JNK/NF-kB pathway, highlighting its potential for treating ischemic conditions .
Key Findings:
- Model Used: Rat model with middle cerebral artery occlusion (MCAO).
- Mechanism: Suppression of microglial activation and pro-inflammatory cytokines.
- Outcome: Improved functional recovery post-injury.
Data Table: Summary of this compound Applications
Application Area | Disease/Condition | Mechanism | Key Findings |
---|---|---|---|
Cancer | Triple-Negative Breast Cancer | Synergizes with lapatinib | Enhanced apoptosis and reduced tumor growth |
Cancer | Pancreatic Ductal Adenocarcinoma | Enhances FOLFOX efficacy | Increased sensitivity via JUN inhibition |
Cancer | Head and Neck Squamous Carcinoma | Overcomes chemoresistance | Improved response to chemotherapy |
Inflammation | Acute Lung Injury | Suppresses inflammation | Alleviated lung injury in mouse models |
Neuroinflammation | Ischemic Brain Injury | Reduces neuroinflammation | Improved neurological function post-injury |
Mechanism of Action
JNK-IN-8 exerts its effects by irreversibly inhibiting JNK1, JNK2, and JNK3 through covalent bonding with the conserved cysteine residue in the activation loop. This inhibition prevents the phosphorylation of downstream substrates, such as c-Jun, thereby blocking JNK-mediated signaling pathways. The inhibition of JNK signaling leads to reduced cell proliferation, increased apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar JNK Inhibitors
Structural and Mechanistic Differences
JNK-IN-8 belongs to a class of acrylamide-based covalent inhibitors. Its selectivity arises from the precise targeting of Cys116/154, a residue conserved across JNK isoforms. In contrast:
- JNK-IN-7 : Shares structural similarity but inhibits both JNK and IRAK1, reducing its specificity .
- JNK-IN-11 : Shows weaker dependence on Cys116, with only a 10-fold increase in IC50 when the residue is mutated (vs. 100-fold for this compound) .
- JNK-IN-12 : Exhibits comparable potency to this compound but lacks detailed off-target profiling in the provided evidence .
Table 1: Selectivity and Mutational Sensitivity
Therapeutic Efficacy
Hematopoietic Stem Cell Expansion
Table 2: CFU-GEMM Formation in CD34+ Cells
Treatment | CFU-GEMM Fold Increase |
---|---|
This compound | ~4x |
DMSO | No change |
Cancer Therapy
In TNBC, this compound reduces colony formation and tumor growth independently of JNK inhibition by suppressing mTOR and activating TFEB/TFE3 . This dual mechanism distinguishes it from JNK-IN-7, which primarily targets JNK/IRAK1 .
Off-Target Effects and Limitations
- JNK-IN-7 : Inhibits IRAK1, limiting its utility in JNK-focused research .
Biological Activity
JNK-IN-8 is a selective and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), specifically targeting JNK1, JNK2, and JNK3. It has gained attention for its potential therapeutic applications in various cancers, particularly triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential as a therapeutic agent.
This compound operates primarily by covalently binding to the conserved cysteine residue in the activation loop of JNK1 and JNK2, leading to a conformational change that inhibits substrate binding. This mechanism results in decreased phosphorylation of c-Jun, a key substrate involved in cell stress responses, apoptosis, and inflammation .
Key Mechanisms
- Inhibition of JNK Activity : By blocking JNK phosphorylation of c-Jun, this compound reduces downstream signaling associated with stress responses.
- Activation of Autophagy : Research indicates that this compound induces lysosome biogenesis and autophagy via activation of transcription factors EB (TFEB) and TFE3 through mTOR inhibition, independent of JNK activity .
- Synergistic Effects : In combination with other agents like lapatinib or FOLFOX chemotherapy, this compound enhances therapeutic efficacy by sensitizing cancer cells to treatment .
Triple-Negative Breast Cancer (TNBC)
In TNBC models, this compound has demonstrated significant anti-tumor effects. Studies show that it reduces cell viability and promotes apoptosis when used alone or in combination with lapatinib. The combination treatment notably decreases the transcriptional activities of NFκB, AP-1, and Nrf2, leading to increased oxidative stress and subsequent cell death .
Case Study: Efficacy in TNBC
- Cell Lines Used : MDA-MB-231
- Findings :
- At 1 µM concentration, this compound reduced c-Jun phosphorylation by 60% within 30 minutes.
- Combination with lapatinib significantly prolonged time to maximum tumor growth in xenograft models.
Pancreatic Ductal Adenocarcinoma (PDAC)
This compound has also been evaluated for its effects on PDAC. It was found to enhance the effectiveness of standard chemotherapy regimens like FOLFOX. The compound sensitizes PDAC cells to chemotherapy by inhibiting JUN phosphorylation, which is crucial for mediating resistance to treatment.
Case Study: Synergy with FOLFOX
- Cell Lines Used : MIA PaCa-2, CFPAC-1
- Findings :
- A dose-dependent decrease in p-JUN was observed with this compound treatment.
- Enhanced tumor growth inhibition was noted when combined with FOLFOX therapy.
Efficacy Data
The following table summarizes key findings from studies evaluating the biological activity of this compound across different cancer types:
Q & A
Basic Research Questions
Q. What is the mechanism of action of JNK-IN-8, and how does it differ from reversible JNK inhibitors?
this compound is an irreversible covalent inhibitor targeting JNK isoforms (JNK1, JNK2, JNK3) by forming a bond with Cys116 (JNK2) or Cys154 (JNK1/3), leading to sustained inhibition . Unlike reversible inhibitors like SP600125, this compound causes a visible electrophoretic mobility shift in JNK proteins due to covalent binding, without reducing JNK expression or upstream phosphorylation . This specificity minimizes off-target effects, making it superior for long-term signaling studies.
Q. What experimental models are optimal for studying this compound’s effects in vitro?
Use HEK293-IL1R cells to assess this compound’s inhibition of IL-1β-induced c-Jun phosphorylation (EC50: 338–486 nM) . For cancer research, triple-negative breast cancer (TNBC) organoids and colorectal cancer organoids are validated models to study apoptosis and clonogenic survival . Maintain inhibitor concentrations between 0.1–10 μM in DMSO, ensuring solubility and stability (stable for 6 months at -80°C) .
Q. How does this compound’s selectivity profile impact experimental design?
this compound shows >10× selectivity for JNK over MNK2, Fms, c-Kit, Met, and PDGFRβ, making it suitable for isolating JNK-dependent pathways . Validate target engagement using Western blotting for p-c-Jun and monitor off-target effects by screening kinases like IRAK1 or PIP4K2C, which show no binding .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across cancer models?
Contradictions arise from cell-line-specific JNK dependencies and experimental variables. For example, this compound synergizes strongly with FOLFOX in CFPAC-1 pancreatic cancer cells but weakly in MIA PaCa-2 . Mitigate discrepancies by:
- Standardizing treatment duration (e.g., 72-hour MTT assays vs. 14-day colony formation) .
- Validating JNK pathway activity via p-JUN quantification and electrophoretic mobility shifts .
- Using orthogonal assays (e.g., invasion assays for JUN-mediated phenotypes) .
Q. What methodologies optimize this compound’s use in in vivo studies, such as hematopoietic stem cell (HSC) expansion?
In HSC transplantation models:
- Treat cord blood HSCs with 1 μM this compound for 24 hours pre-transplantation.
- Monitor engraftment efficiency in immunodeficient mice over 20 weeks (primary) and 14 weeks (secondary), showing a 14.92× improvement in repopulation capacity .
- Pair with lineage-tracing assays to confirm this compound’s transient inhibition does not alter long-term stem cell multipotency .
Q. How does this compound modulate oxidative stress and inflammation in acute lung injury (ALI) models?
In LPS-induced ALI:
- Administer this compound (dosage not specified) to reduce MDA content (oxidative stress marker) and restore SOD activity .
- Quantify TNF-α, IL-1β, and IL-6 levels via ELISA to confirm suppression of NF-κB and JNK pathways .
- Use JNK phosphorylation assays to validate target inhibition in alveolar macrophages .
Q. What strategies enhance this compound’s synergy with chemotherapies like FOLFOX in pancreatic ductal adenocarcinoma (PDAC)?
- Perform dose-matrix screens (e.g., 0.1–10 μM this compound + 5-FU/oxaliplatin) to identify synergistic ratios .
- Analyze JUN activation post-FOLFOX treatment; this compound reverses chemotherapy-induced JUN upregulation, sensitizing resistant cells .
- Combine with single-cell RNA sequencing to identify transcriptional programs altered by JNK/JUN inhibition .
Q. Methodological Best Practices
Q. How should researchers address this compound’s irreversible binding in kinetic assays?
- Pre-treat cells with this compound for 24–48 hours to achieve full target occupancy .
- Use washout experiments to confirm sustained inhibition post-treatment .
- Avoid repeated dosing in long-term cultures to prevent compensatory JNK pathway activation .
Q. What controls are critical for ensuring reproducibility in this compound studies?
- Include DMSO vehicle controls matched to inhibitor concentrations .
- Validate batch consistency via LC-MS purity checks (CAS: 1410880-22-6) .
- Use genetic knockdown (siRNA/JNK KO) as a positive control for JNK-specific phenotypes .
Q. How can researchers adapt this compound protocols for novel applications, such as induced pluripotent stem cell (iPSC) generation?
Properties
IUPAC Name |
3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFCSAPFHAXMSF-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720937 | |
Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1410880-22-6 | |
Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.